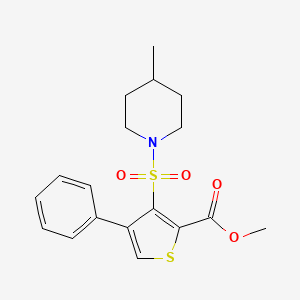
4-Cyclobutylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H14ClN. It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylaniline hydrochloride typically involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a Friedel-Crafts alkylation reaction with cyclobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-cyclobutylaniline.
Formation of Hydrochloride Salt: The resulting 4-cyclobutylaniline is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Friedel-Crafts Alkylation: Using industrial reactors and precise control of temperature and reaction time.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt in high purity.
Analyse Chemischer Reaktionen
4-Cyclobutylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form cyclobutyl-substituted aniline derivatives.
Substitution: It can undergo electrophilic substitution reactions, where the aniline ring can be further functionalized with different substituents.
Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base, 4-cyclobutylaniline.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-cyclobutylaniline .
Wissenschaftliche Forschungsanwendungen
4-Cyclobutylaniline hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclobutylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects .
Vergleich Mit ähnlichen Verbindungen
4-Cyclobutylaniline hydrochloride can be compared with other similar compounds such as:
4-Cyclohexylaniline hydrochloride: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
4-Cyclopentylaniline hydrochloride: Similar structure but with a cyclopentyl group.
4-Methylcyclobutylaniline hydrochloride: Similar structure but with a methyl group on the cyclobutyl ring.
The uniqueness of this compound lies in its specific cyclobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs .
Eigenschaften
IUPAC Name |
4-cyclobutylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-10-6-4-9(5-7-10)8-2-1-3-8;/h4-8H,1-3,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJKWAUBUWCSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]acetamide](/img/structure/B2432305.png)


![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}pyrimidin-2-amine](/img/structure/B2432311.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2432314.png)



![1-(2-methylbenzyl)-3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2432320.png)
![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)
![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)
